2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
Description
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 3 and a piperazine ring at position 2. Quinoxaline derivatives are widely studied for their pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities . The structural complexity of this compound suggests possible applications in drug development, particularly in targeting enzymes or receptors influenced by aromatic and heteroaromatic systems.
Propriétés
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-18(22-15-6-4-3-5-14(15)21-13)24-9-7-23(8-10-24)16-11-17(25-2)20-12-19-16/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBXHQJLWCIEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC(=NC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or other applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines. Substitution reactions can lead to various substituted quinoxaline derivatives .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogues and Their Features
Key Observations :
- The target compound’s quinoxaline core distinguishes it from letermovir’s quinazoline system, which may alter electronic properties and binding affinities .
- Substituents like methoxy groups (e.g., in 8c) and pyrimidine/piperazine moieties (e.g., in the target compound) are recurrent in antimicrobial and antioxidant agents .
Solubility Considerations :
Key Findings :
- Quinoxaline derivatives with electron-withdrawing groups (e.g., chloro in 7d) often exhibit enhanced anti-inflammatory activity compared to methoxy-substituted analogues .
- The piperazine moiety in the target compound may improve bioavailability and CNS penetration, as seen in triazolopyridine derivatives .
Activité Biologique
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a piperazine moiety and a methoxypyrimidine group. Its molecular formula is with a molecular weight of 300.36 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of quinoxaline derivatives, including 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline, as anticancer agents.
- VEGFR-2 Inhibition : The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in tumor angiogenesis. In vitro assays showed promising results with an IC50 range of 2.9 to 5.4 µM against various cancer cell lines, indicating its effectiveness compared to standard treatments like sorafenib (IC50 = 3.07 nM) .
- Cytotoxicity : The cytotoxic effects were assessed against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, compound 11e , a derivative of the target compound, exhibited significant cytotoxicity with an IC50 value ranging from 2.1 to 9.8 µM, demonstrating superior efficacy compared to traditional chemotherapeutics .
- Mechanism of Action : The mechanism through which these compounds exert their effects includes the induction of apoptosis in cancer cells. Studies indicated that compound 11e increased levels of pro-apoptotic proteins (caspase-3 and caspase-9) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptotic activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives revealed that modifications on the quinoxaline core significantly affect biological activity:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| 11e | 2.1 - 9.8 | Most promising derivative with high VEGFR-2 inhibition |
| 12e | 15.0 | Low toxicity against primary rat hepatocytes |
| Sorafenib | 3.4 | Reference drug for comparison |
The presence of hydrophobic groups and specific substitutions on the heteroaromatic ring were found to enhance both cytotoxicity and selectivity towards cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives, including the target compound, where researchers focused on their effects on cell cycle progression and apoptosis in HepG2 cells. Results demonstrated that treatment with compound 11e led to cell cycle arrest at the G2/M phase and an increase in apoptotic markers by approximately 49% compared to control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
